7-Bromo-4-cyanoquinoline-N-oxide
Description
Evolution and Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of organic and medicinal chemistry. fishersci.com Its presence in a vast array of natural products, pharmaceuticals, and functional materials underscores its remarkable versatility. fishersci.com From the historical significance of quinine (B1679958) as an antimalarial agent to the development of modern anticancer drugs, the quinoline core has consistently proven to be a privileged structure in drug discovery. chemsrc.comchemsrc.comnamiki-s.co.jp This is largely attributed to its ability to interact with a wide range of biological targets, its tunable electronic properties, and the relative ease with which it can be functionalized. fishersci.com
Distinct Chemical Properties and Enhanced Reactivity Profile of Quinoline N-Oxides
The introduction of an N-oxide functionality to the quinoline ring dramatically alters its chemical personality, bestowing upon it distinct properties and an enhanced reactivity profile. The N-oxide group acts as an internal oxidizing agent and a directing group, activating the quinoline ring for various chemical transformations. chemsrc.com This activation facilitates reactions that are often difficult or impossible to achieve with the parent quinoline, such as regioselective C-H functionalization. fishersci.com The N-oxide moiety can be involved in a diverse array of reactions including nucleophilic additions, cycloadditions, and rearrangements, making quinoline N-oxides versatile intermediates in organic synthesis. chemsrc.com
Positioning 7-Bromo-4-cyanoquinoline-N-oxide within the Context of Functionalized Quinoline N-Oxides
This compound, with its unique substitution pattern, represents a compelling yet under-explored member of the functionalized quinoline N-oxide family. The presence of a bromine atom at the 7-position and a cyano group at the 4-position introduces specific electronic and steric features. The bromine atom can serve as a handle for cross-coupling reactions, while the electron-withdrawing cyano group can influence the reactivity of the quinoline ring system. The N-oxide functionality further enhances its potential as a synthetic building block.
While specific research on this compound is limited, the broader class of halogenated and cyano-substituted quinoline N-oxides has been investigated. For instance, the synthesis of 4-bromoquinoline (B50189) 1-oxide has been reported, and the reactivity of 2-cyanoquinoline 1-oxide has been explored, leading to the formation of 2-cyano-4-bromoquinoline 1-oxide among other products. These studies provide a foundational understanding of the potential reactivity of the title compound.
Overview of Research Directions and Academic Significance of the Compound Class
The academic significance of functionalized quinoline N-oxides lies in their potential to unlock novel chemical space for the development of new synthetic methodologies and the discovery of bioactive molecules. Research in this area is actively exploring their utility in transition metal-catalyzed C-H activation, the synthesis of complex heterocyclic systems, and the preparation of novel therapeutic agents. The unique combination of functional groups in this compound suggests several promising research directions, including its use as a precursor for the synthesis of novel kinase inhibitors, DNA intercalators, or fluorescent probes. The exploration of its reactivity could also lead to the discovery of new chemical transformations.
Detailed Research Findings
As of the latest review of scientific literature, specific research findings detailing the synthesis, characterization, and applications of this compound are not publicly available. Chemical suppliers list the compound, confirming its existence and providing basic data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 2640734-78-5 |
| Molecular Formula | C₁₀H₅BrN₂O |
| Molecular Weight | 249.06 g/mol |
Data sourced from publicly available supplier information.
The lack of published research presents a clear opportunity for the scientific community. A thorough investigation into the synthesis of this compound, potentially through the N-oxidation of 7-bromo-4-cyanoquinoline or the bromination and cyanation of quinoline N-oxide, would be a valuable contribution. Subsequent characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would provide crucial structural information. Furthermore, exploring its reactivity in various chemical transformations could unveil novel synthetic pathways and lead to the creation of new molecular entities with potential applications in materials science and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1-oxidoquinolin-1-ium-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-1-2-9-7(6-12)3-4-13(14)10(9)5-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFNVRBWUMVKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2C=C1Br)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 7 Bromo 4 Cyanoquinoline N Oxide and Analogues
Classical and Modern Approaches to Quinoline (B57606) N-Oxide Synthesis
The formation of the quinoline N-oxide scaffold is a foundational step in the synthesis of the target compound. This can be achieved through two primary routes: the N-oxidation of a pre-existing quinoline ring or the construction of the quinoline ring system itself.
N-Oxidation of 7-Bromo-4-cyanoquinoline Precursors (e.g., using m-CPBA)
A direct and common method for the synthesis of quinoline N-oxides is the oxidation of the corresponding quinoline. For a precursor such as 7-bromo-4-cyanoquinoline, a peroxy acid is typically employed as the oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its commercial availability and relatively safe handling as a powder. chemicalbook.com The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the quinoline ring.
The N-oxidation of a 4,7-disubstituted quinoline, such as 4,7-dichloroquinoline, has been successfully achieved using m-CPBA in a solvent like chloroform (B151607) at room temperature, yielding the corresponding N-oxide in high yield. nih.gov A similar approach can be envisioned for the N-oxidation of 7-bromo-4-cyanoquinoline.
Table 1: N-Oxidation of Substituted Quinolines
| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4,7-Dichloroquinoline | m-CPBA | CHCl₃ | Room Temperature, 5h | 4,7-Dichloroquinoline N-oxide | 81% | nih.gov |
Pfitzinger Reaction and Derivatives for Quinoline Core Formation
The Pfitzinger reaction offers a versatile method for the synthesis of quinoline-4-carboxylic acids, which can serve as precursors to the desired quinoline scaffold. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgjocpr.comijsr.net The initial product, a quinoline-4-carboxylic acid, can then undergo further modifications to introduce the required cyano group at the 4-position.
The general mechanism of the Pfitzinger reaction involves the base-catalyzed hydrolysis of isatin to an α-keto-aniline, which then condenses with the carbonyl compound to form an imine. Subsequent cyclization and dehydration lead to the formation of the quinoline ring. wikipedia.org The choice of a substituted isatin, for instance, a 5-bromoisatin, could potentially be used to introduce the bromo substituent at the 7-position of the final quinoline product.
Introduction of the Bromo Substituent
The placement of the bromine atom at the 7-position of the quinoline ring is a critical step that can be accomplished either by direct bromination or through the use of a pre-brominated starting material in a ring-forming reaction.
Direct Bromination of Quinoline N-Oxides (e.g., using bromine and thallium triacetate)
A notable method for the direct bromination of quinoline N-oxides at the 4-position involves the use of bromine in the presence of thallium triacetate. clockss.org This reaction has been shown to be effective for the γ-bromination of quinoline 1-oxide, producing 4-bromoquinoline (B50189) 1-oxide in good yield. clockss.org The reaction proceeds under relatively mild conditions, for example, in acetic acid at 50°C. clockss.org
This methodology has been successfully applied to other substituted quinoline N-oxides. For instance, 3-bromoquinoline (B21735) 1-oxide undergoes bromination at the 4-position under similar conditions. clockss.org This suggests that if a 4-cyanoquinoline-N-oxide were available, its bromination would need to be carefully controlled to achieve the desired regioselectivity at the 7-position, as the 4-position is also activated.
Table 2: Direct Bromination of Quinoline N-Oxides
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Quinoline 1-oxide | Bromine, Thallium triacetate | Acetic Acid | 50°C, 29h | 4-Bromoquinoline 1-oxide | 65.8% | clockss.org |
| Quinaldine 1-oxide | Bromine, Thallium triacetate | Acetic Acid | - | 4-Bromoquinaldine 1-oxide | Good | clockss.org |
Regioselective Halogenation Strategies on Quinoline Scaffolds
Achieving regioselectivity in the halogenation of quinolines is a significant challenge. The electronic nature and position of existing substituents on the ring heavily influence the position of electrophilic attack. Metal-free, regioselective halogenation methods have been developed for 8-substituted quinolines, leading to exclusive C5-halogenation. chemicalpapers.com While this specific example does not target the 7-position, it highlights the importance of directing groups in controlling the outcome of halogenation reactions. The synthesis of 7-bromoquinoline (B152726) itself can be achieved from 3-bromoaniline (B18343) through multi-step reactions. chemicalbook.com
Incorporation of the Cyano Functionality
The introduction of the cyano group at the 4-position is a key transformation. The cyano group is a versatile functional group in organic chemistry, often imparting specific electronic and physical properties to a molecule. researchgate.netacs.org
One established method for introducing a cyano group onto a quinoline ring is through the nucleophilic substitution of a suitable leaving group, such as a halogen. For example, a 4-bromoquinoline derivative could potentially be converted to a 4-cyanoquinoline through reaction with a cyanide salt, such as copper(I) cyanide.
Another approach involves the direct cyanation of quinoline N-oxides. Hypervalent iodine reagents have been utilized to mediate the regioselective cyanation of quinoline N-oxides at the C2-position. While this method targets a different position, it demonstrates the feasibility of direct cyanation on the N-oxide scaffold. The synthesis of 3-cyanoquinolines has also been reported through various methods, including the cyanation of bromo derivatives.
A plausible synthetic route to 7-Bromo-4-cyanoquinoline-N-oxide could therefore involve the initial synthesis of 7-bromo-4-hydroxyquinoline chemicalbook.comnih.gov, followed by conversion of the hydroxyl group to a leaving group and subsequent cyanation, and finally N-oxidation.
Multi-component Reactions and Convergent Synthesis Pathways
Multi-component reactions (MCRs) and convergent synthesis strategies offer efficient pathways to construct complex molecules like substituted quinoline N-oxides from simpler starting materials in a single step.
One such approach involves the reaction of 2-nitrobenzylcyanide carbanions with acrylonitrile (B1666552) to directly form 4-cyanoquinoline-N-oxides. researchgate.net This method demonstrates the power of MCRs to rapidly build the core structure with the desired functional groups.
Convergent syntheses, where different fragments of the target molecule are prepared separately and then joined together in the final steps, can also be employed. For instance, a substituted o-nitroarylacetonitrile can be synthesized and then cyclized to form the quinoline N-oxide ring, as mentioned in the VNS section. combichemistry.com This approach allows for greater flexibility in introducing various substituents onto the final product.
Green Chemistry Principles and Microwave-Assisted Synthesis in Quinoline N-Oxide Preparation
The principles of green chemistry are increasingly being applied to the synthesis of quinoline N-oxides to develop more environmentally benign and efficient processes. taylorandfrancis.com This includes the use of safer solvents, less toxic reagents, and energy-efficient reaction conditions.
Microwave-assisted synthesis has emerged as a valuable tool in this regard. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. nih.gov The synthesis of aryl cyanides using palladium catalysis has been successfully adapted to microwave conditions, offering a greener alternative for the preparation of compounds like this compound. nih.gov
Optimization of Reaction Parameters and Yield Enhancement Techniques
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, ligand, solvent, base, temperature, and reaction time.
For instance, in palladium-catalyzed cyanations, a screening of different palladium precursors and ligands is often necessary to identify the most effective combination for a specific substrate. nih.gov The concentration of the reactants and the stoichiometry of the reagents, particularly the cyanide source, can also have a significant impact on the reaction outcome.
In the case of cyanation of pyridine (B92270) N-oxides, the choice of the activating agent, such as dimethylcarbamoyl chloride, and the cyanide source (e.g., KCN vs. Zn(CN)2) can dramatically affect the yield. chem-soc.si Similarly, for VNS reactions, the nature of the base and the solvent system are critical for efficient carbanion formation and subsequent elimination. organic-chemistry.org
Techniques such as the slow addition of a reagent, like trimethylsilyl (B98337) cyanide, can be employed to control the reaction and improve yields, especially in cases where the reagent is highly reactive. researchgate.net Careful control of the reaction temperature is also essential to prevent side reactions and decomposition of the product.
Below is an interactive data table summarizing various synthetic methodologies for cyanoquinoline derivatives:
| Methodology | Reagents | Key Features | Reference(s) |
| Copper-Promoted Cyanation | Halogenated Quinoline N-Oxide, CuCN | Traditional method, often requires high temperatures. | nih.gov |
| Vicarious Nucleophilic Substitution (VNS) | Quinoline N-Oxide, Chloroacetonitrile, Strong Base | Substitutes H with a cyanoalkyl group. | wikipedia.orgorganic-chemistry.orgnih.gov |
| Palladium-Catalyzed Cyanation | Halogenated Quinoline N-Oxide, Pd catalyst, Ligand, Cyanide Source (e.g., K4[Fe(CN)6], TMSCN) | Mild conditions, high functional group tolerance. | nih.govillinois.eduresearchgate.net |
| Multi-component Reaction | 2-Nitrobenzylcyanide carbanion, Acrylonitrile | Convergent, one-pot synthesis. | researchgate.net |
| Microwave-Assisted Synthesis | (Varies) | Accelerated reaction rates, improved yields. | nih.gov |
Chemical Reactivity and Transformation Pathways of 7 Bromo 4 Cyanoquinoline N Oxide
Reactions at the N-Oxide Moiety
The N-oxide functionality in quinoline (B57606) derivatives is a pivotal site for chemical manipulation, enabling a range of reactions that can alter the electronic properties and substitution patterns of the heterocyclic core.
Quinoline N-oxides are known to participate in oxygen transfer reactions, where the oxygen atom is transferred to a suitable acceptor. While specific studies on 7-Bromo-4-cyanoquinoline-N-oxide are not extensively documented, the general reactivity of quinoline N-oxides suggests it can act as an oxidant.
Furthermore, quinoline N-oxides can undergo rearrangements, often catalyzed by reagents like acetic anhydride (B1165640) or phosphoryl chloride. These reactions typically lead to the formation of 2- or 4-substituted quinolines. For instance, treatment of a quinoline N-oxide with phosphoryl chloride can lead to the introduction of a chlorine atom at the 2- or 4-position, accompanied by deoxygenation.
In a related context, the reaction of quinoline N-oxide with N,N-diethylthiocarbamoyl chloride has been shown to yield S-2-quinolyl N,N-diethylthiocarbamate and O-3-quinolyl N,N-diethylthiocarbamate, showcasing the potential for rearrangements and functionalization at various positions of the quinoline ring. acs.org
The removal of the N-oxide oxygen atom is a fundamental transformation, providing access to the corresponding 7-bromo-4-cyanoquinoline. This deoxygenation can be achieved using various reducing agents. A common and mild method for the deoxygenation of N-oxides is the use of trivalent phosphorus compounds, such as triphenylphosphine (B44618) (PPh₃). rsc.org
Deoxygenation can also be a concurrent process in reactions aimed at functionalizing the quinoline core. For example, a metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides has been developed using N-sulfonyl-1,2,3-triazoles, which proceeds at room temperature. beilstein-journals.orgnih.gov This type of reaction highlights a modern approach where deoxygenation is coupled with the formation of new carbon-heteroatom bonds. Similarly, a deoxygenative sulfonylation of quinoline N-oxides with sodium sulfinates has been reported. rsc.org
A deoxygenative alkynylation of heterocyclic N-oxides, including various substituted quinoline N-oxides, has been achieved under ball milling conditions. acs.org This method tolerates a range of functional groups, including halogens, suggesting its potential applicability to this compound. acs.org
| Deoxygenation Method | Reagent/Conditions | General Applicability | Reference |
| Phosphine-mediated | PPh₃ | Mild and general for N-oxides | rsc.org |
| Deoxygenative Heteroarylation | N-sulfonyl-1,2,3-triazoles, DCE, rt | Metal-free, room temperature | beilstein-journals.orgnih.gov |
| Deoxygenative Sulfonylation | Sodium sulfinates | Metal- and reductant-free | rsc.org |
| Deoxygenative Alkynylation | Phenylacetylene, ball milling | Mechanochemical, tolerates halogens | acs.org |
Reactions at the Bromo Substituent
The bromine atom at the 7-position is a key functional handle for introducing molecular diversity through a variety of substitution and coupling reactions.
Halogenated quinolines at positions 2 and 4 readily undergo nucleophilic substitution. quimicaorganica.org For 7-bromoquinolines, the reactivity in SNAr reactions is generally lower than for 2- or 4-haloquinolines. However, under forcing conditions or with highly reactive nucleophiles, substitution of the 7-bromo group can be achieved. The presence of the N-oxide and cyano group would be expected to increase the electrophilicity of the ring, potentially making the 7-position more susceptible to nucleophilic attack than in simple 7-bromoquinoline (B152726).
Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with various electrophiles. wikipedia.org The reaction of an aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi), results in the formation of an aryllithium species. wikipedia.orgresearchgate.nettcnj.edu
For this compound, treatment with n-BuLi at low temperatures would be expected to induce a bromine-lithium exchange, generating 4-cyano-7-lithioquinoline-N-oxide. This highly reactive intermediate could then be trapped with a range of electrophiles to introduce new functional groups at the 7-position. It is crucial to perform this reaction at low temperatures to avoid side reactions, such as attack of the organolithium reagent on the cyano group or the quinoline ring itself. tcnj.educhemicalforums.com The presence of other acidic protons or electrophilic sites in the molecule requires careful consideration of the reaction conditions. nih.gov
| Reaction Type | Reagent | Expected Intermediate | Potential Subsequent Reaction | Reference |
| Lithium-Halogen Exchange | n-Butyllithium (n-BuLi) | 4-Cyano-7-lithioquinoline-N-oxide | Quenching with electrophiles (e.g., aldehydes, ketones, CO₂) | wikipedia.orgresearchgate.nettcnj.edu |
The bromo substituent at the 7-position serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.orgrsc.orgnih.gov this compound is expected to readily participate in Suzuki-Miyaura coupling reactions with a wide range of aryl- and vinylboronic acids or their esters. This would lead to the formation of 7-aryl- or 7-vinyl-4-cyanoquinoline-N-oxides. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgyoutube.com this compound would be a suitable substrate for Sonogashira coupling with various terminal alkynes, yielding 7-alkynyl-4-cyanoquinoline-N-oxides. This reaction is generally tolerant of a wide range of functional groups. libretexts.orgwikipedia.org In some cases, copper-free conditions can be employed to avoid the homocoupling of the alkyne. wikipedia.org The reactivity order of halogens in Sonogashira coupling is generally I > Br > Cl. youtube.com
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Class | Reference |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | 7-Aryl/Vinyl-4-cyanoquinoline-N-oxides | libretexts.orgrsc.orgnih.gov |
| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine base | 7-Alkynyl-4-cyanoquinoline-N-oxides | libretexts.orgwikipedia.orgyoutube.com |
Reactivity of the Cyano Group
The cyano group at the C4 position of this compound is a key functional handle, susceptible to a variety of chemical transformations common to nitriles.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of the cyano group in this compound to a carboxylic acid or its derivatives, such as amides, is a feasible transformation under both acidic and basic conditions. This reaction proceeds in a stepwise manner, typically forming an amide intermediate which can then be further hydrolyzed to the corresponding carboxylic acid.
Under acidic conditions, the nitrogen atom of the nitrile is protonated, which activates the carbon atom toward nucleophilic attack by water. The resulting imidic acid tautomerizes to the more stable amide. Subsequent hydrolysis of the amide yields the carboxylic acid. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile, followed by protonation to give the amide intermediate, which is then hydrolyzed to a carboxylate salt.
While specific studies on the hydrolysis of this compound are not extensively documented, the general mechanisms for nitrile hydrolysis are well-established. chemistrysteps.comresearchgate.net The presence of the N-oxide and bromo substituents may influence the reaction rate but is not expected to alter the fundamental course of the reaction. The resulting 7-bromo-4-carboxyquinoline-N-oxide is a valuable intermediate for further synthetic modifications.
Table 1: Plausible Hydrolysis Reactions of this compound
| Starting Material | Reagents and Conditions | Intermediate Product | Final Product |
| This compound | H₂SO₄ (aq), Δ | 7-Bromo-4-carbamoylquinoline-N-oxide | 7-Bromo-4-carboxyquinoline-N-oxide |
| This compound | NaOH (aq), Δ; then H₃O⁺ | 7-Bromo-4-carbamoylquinoline-N-oxide | 7-Bromo-4-carboxyquinoline-N-oxide |
This table represents plausible transformations based on general chemical principles of nitrile hydrolysis.
Reduction to Aminomethyl Groups
The cyano group can be reduced to a primary amine (aminomethyl group), a transformation that provides a route to introduce a flexible, basic side chain onto the quinoline scaffold. This reduction is typically achieved using strong reducing agents.
Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Catalytic hydrogenation using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere is another effective method. These methods are standard for the reduction of aromatic nitriles. The choice of reducing agent would need to be considered in the context of the other functional groups present, particularly the N-oxide, which can also be susceptible to reduction.
Participation in Cycloaddition Reactions
While the cyano group itself is not a typical 1,3-dipole for cycloaddition reactions, the quinoline N-oxide moiety can act as a dipole. For instance, 3-bromo-4-nitroquinoline 1-oxide has been shown to undergo a 1,7-dipolar cycloaddition reaction with enamines. clockss.org This suggests that the this compound could potentially participate in similar cycloaddition reactions, where the N-oxide acts as the dipolar species.
The cyano group, being a strong electron-withdrawing group, can also activate the quinoline system as a dienophile in Diels-Alder reactions, although such reactivity for this specific system is not widely reported. More commonly, the N-oxide function itself can participate as a 1,3-dipole in cycloadditions with various dipolarophiles like alkynes and alkenes. rsc.org
Functionalization of the Quinoline Ring System (e.g., C-H amination, nitration)
The quinoline N-oxide structure is activated for various C-H functionalization reactions, particularly at the C2 and C8 positions. chemistrysteps.com
Direct C-H amination of quinoline N-oxides can be achieved using copper-catalyzed methods. nih.gov These reactions often proceed without the need for ligands, additives, or external oxidants, providing a direct route to 2-aminoquinoline (B145021) derivatives. nih.govrsc.org For instance, studies on 4-bromoquinoline (B50189) N-oxide have shown that it can undergo amination to yield a mixture of mono- and di-aminated products. nih.gov This indicates that this compound could likely undergo C-H amination, primarily at the C2 position.
Nitration of bromoquinoline derivatives is also a well-documented transformation. researchgate.netresearchgate.net The N-oxide group activates the quinoline ring for electrophilic substitution. researchgate.net For example, the nitration of 6-bromoquinoline-1-oxide leads to the formation of 6-bromo-4-nitro- and 6-bromo-5-nitroquinoline-1-oxide. researchgate.net Based on these precedents, the nitration of this compound would likely introduce a nitro group onto the quinoline ring, with the position of substitution being influenced by the directing effects of the existing bromo and cyano groups, as well as the N-oxide functionality.
Table 2: Potential Functionalization Reactions of the Quinoline Ring
| Reaction Type | Reagents/Catalyst | Potential Product(s) |
| C-H Amination | Secondary Amine, CuI | 2-Amino-7-bromo-4-cyanoquinoline-N-oxide |
| Nitration | HNO₃/H₂SO₄ | Isomers of 7-Bromo-4-cyano-nitroquinoline-N-oxide |
This table outlines expected reactions based on studies of similar quinoline N-oxide systems.
Photochemical Transformations and Photo-induced Reactivity
Quinoline N-oxides are known to be photochemically active. Upon irradiation with UV or visible light, they can undergo a variety of transformations. A primary photochemical process for quinoline N-oxides is deoxygenation, which is thought to proceed from the excited π,π* state crossing over to a dissociative π,σ* state.
Furthermore, recent research has highlighted the use of quinoline N-oxide core structures in developing photoactive esters that can generate strong oxidants in their excited state. nih.gov This photo-induced N-O bond fragmentation can lead to the generation of radical intermediates, which can then participate in further reactions like Minisci-type alkylations. nih.gov This suggests that this compound could exhibit interesting photochemical reactivity, potentially leading to deoxygenation or participation in photo-induced radical reactions.
Mechanistic Elucidation of Reactions Involving 7 Bromo 4 Cyanoquinoline N Oxide
Detailed Reaction Mechanisms for Synthesis and Derivatization
The synthesis and subsequent reactions of 7-Bromo-4-cyanoquinoline-N-oxide can proceed through several distinct mechanistic pathways, including electrophilic, nucleophilic, and radical routes.
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The mechanism proceeds in two primary steps:
Attack on the Electrophile: The aromatic π-system acts as a nucleophile, attacking an electrophile (E⁺). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. nih.gov
Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromaticity of the ring, resulting in the substitution product. nih.gov
In the context of quinoline (B57606), the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, favoring substitution at positions 5 and 8. acs.orgacs.org However, the N-oxide functionality complicates this picture. The N-oxide group is activating, increasing the electron density of the ring system, particularly at the C2 and C4 positions of the pyridine ring. nih.gov In this compound, the C4 position is already substituted. Therefore, any further EAS would be directed by a combination of the activating N-oxide and the existing bromo and cyano groups. The strongly electron-withdrawing cyano group at C4 would significantly deactivate the pyridine ring towards EAS, while the bromo group at C7 would direct incoming electrophiles to the C6 and C8 positions of the benzene ring.
The presence of the N-oxide and the C4-cyano group renders the pyridine ring of this compound highly electron-deficient and thus susceptible to nucleophilic attack. A common pathway is Nucleophilic Addition-Elimination.
This mechanism typically involves:
Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom, such as the C2 position of the quinoline N-oxide. This is facilitated by the electron-withdrawing nature of the N-oxide. researchgate.netacs.org This addition breaks a π-bond and forms a tetrahedral intermediate.
Elimination: The intermediate then undergoes an elimination step to restore the aromatic system. In reactions of N-oxides, this often involves a rearrangement and the loss of the oxygen atom from the nitrogen, a process known as deoxygenative functionalization. researchgate.net For instance, in reactions with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or thionyl chloride, the N-oxide oxygen is activated, facilitating nucleophilic attack at C2, followed by elimination to yield a 2-substituted quinoline. acs.org
The general mechanism can be visualized as the nucleophile adding to the C2 position, followed by a cascade that results in the elimination of a leaving group and regeneration of the aromatic quinoline ring, often without the N-oxide functionality. snnu.edu.cn
Radical bromination provides a pathway to introduce bromine atoms, typically at positions that can form stable radical intermediates. This process, often initiated by light or a radical initiator, proceeds through a chain reaction mechanism involving three stages: umich.eduacs.org
Initiation: A weak bond is homolytically cleaved to form initial radicals. For example, a small amount of Br₂ can be cleaved by UV light into two bromine radicals (Br•). Reagents like N-Bromosuccinimide (NBS) are often used to maintain a low, constant concentration of Br₂.
Propagation: The bromine radical abstracts a hydrogen atom from the substrate to form HBr and a substrate radical. This radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain. acs.org
Termination: The reaction stops when two radicals combine to form a non-radical species.
For this compound, radical bromination would likely occur on the benzene portion of the ring system. The stability of the potential radical intermediates at C5, C6, and C8 would determine the regioselectivity of the reaction.
Influence of the N-Oxide Functionality on Regioselectivity and Reaction Rates
The N-oxide functionality is a powerful control element in the reactions of quinolines, profoundly influencing both the position of attack (regioselectivity) and the speed of the reaction. acs.org
Activation for Nucleophilic Attack: The N-oxide group strongly withdraws electron density from the pyridine ring, increasing the partial positive charge on the C2 and C4 carbons. This significantly enhances the rate of nucleophilic substitution at these positions. acs.org
Directing Group for C-H Functionalization: In transition metal-catalyzed reactions, the N-oxide can act as a directing group. It coordinates to the metal center, bringing the catalyst into proximity with the C8-H bond. This leads to highly regioselective C-H activation and functionalization at the C8 position, a reaction that is otherwise difficult to achieve. researchgate.netacs.org Rhodium and Palladium-catalyzed arylations and amidations are prominent examples of this effect. acs.orgacs.org
The table below summarizes the directing effects of the N-oxide group on different types of reactions on the quinoline scaffold.
| Reaction Type | Position(s) Activated by N-Oxide | Rationale |
| Nucleophilic Attack | C2, C4 | The N-oxide withdraws electron density, making these positions highly electrophilic. |
| Metal-Catalyzed C-H Activation | C8 | The N-oxide oxygen acts as a coordinating ligand, directing the metal catalyst to the nearby C8 position to form a stable metallacycle intermediate. acs.orgacs.org |
| Electrophilic Attack | C4 | The lone pair on the oxygen can be donated into the ring, stabilizing the intermediate for attack at C4. nih.gov |
Computational Analysis of Transition States and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms involving quinoline N-oxides. These studies provide detailed insights into the energy landscapes of reactions, which are often inaccessible through experimental means alone.
By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, researchers can:
Map Reaction Pathways: Determine the step-by-step mechanism of a reaction. acs.org
Identify Rate-Determining Steps: The transition state with the highest energy typically corresponds to the slowest step of the reaction.
Explain Regioselectivity: By comparing the activation energies for reactions at different sites, the observed product distribution can be rationalized. For example, DFT studies on the metal-catalyzed amidation of quinoline N-oxide have shown that C8 functionalization is kinetically favored over C2 functionalization because it proceeds through a more stable 6-membered metallacycle intermediate, whereas the C2 pathway would involve a highly strained and less stable intermediate. acs.orgacs.org
The table below illustrates the type of insights gained from computational studies on related quinoline N-oxide systems.
| Study Focus | Computational Method | Key Finding | Reference |
| Rh-catalyzed C-H Functionalization | DFT (M11L) | Elucidated a pathway involving electrophilic deprotonation, alkyne insertion, and reductive elimination. | nih.gov |
| Ir-catalyzed C8-Amidation | DFT | C8 selectivity is determined by the relative stability of the amido insertion intermediates; the C2 pathway has a much higher activation energy. | acs.orgacs.org |
| Pd-catalyzed C8-Arylation | DFT | Rationalized the C8 regioselectivity based on the stability of the 5-membered palladacycle intermediate formed via C8-H activation. | acs.org |
Although specific computational data for this compound is not available, these examples demonstrate the power of DFT to explain the energetic origins of reactivity and selectivity in this class of compounds.
Kinetic Studies and Reaction Progress Monitoring
Kinetic studies are crucial for understanding reaction rates and mechanisms under specific conditions. For reactions involving this compound, various techniques can be employed to monitor the reaction progress and determine kinetic parameters.
Monitoring Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are commonly used to track the concentrations of reactants, intermediates, and products over time. More advanced methods like Nano-electrospray ionization mass spectrometry (nESI-MS) can provide real-time data on product formation, even from microscale reactions.
While specific kinetic studies on this compound are not prominent in the literature, the methodologies are well-established. For instance, kinetic analysis of related systems has been used to understand the role of various additives and byproducts in complex cross-coupling reactions involving N-oxides. Such studies are essential for optimizing reaction conditions and validating proposed mechanisms.
Advanced Computational and Theoretical Studies of 7 Bromo 4 Cyanoquinoline N Oxide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 7-Bromo-4-cyanoquinoline-N-oxide, DFT calculations are crucial for building a foundational understanding of its properties.
Optimization of Molecular Geometries and Electronic Structure
The first step in a computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of this compound can be determined. nih.govresearchgate.net This process minimizes the energy of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar quinoline (B57606) N-oxide derivatives have successfully used DFT to obtain optimized geometries that are in good agreement with experimental data where available. core.ac.uk
The electronic structure, which governs the molecule's properties and reactivity, is also elucidated through these calculations. The distribution of electron density, molecular electrostatic potential (MEP), and atomic charges can be mapped. The MEP, for example, highlights regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. In related heterocyclic N-oxides, the N-oxide oxygen typically presents a region of high negative electrostatic potential.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
DFT calculations can predict various spectroscopic parameters, which is invaluable for interpreting experimental data or for identifying the compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. While specific calculated values for this compound are not publicly available, this methodology has been shown to provide results that correlate well with experimental spectra for other complex heterocyclic systems. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated. This can help in understanding the electronic transitions responsible for the observed absorption bands. For example, TD-DFT has been used to study the absorption spectra of other quinoline derivatives, showing good agreement with experimental results. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater propensity to act as an electron donor.
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater capacity to act as an electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the electron-withdrawing cyano group and the N-oxide functionality are expected to lower the LUMO energy, enhancing its electrophilic character. The bromine atom can also influence the electronic landscape. Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic reactions.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations provide information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. By simulating the movements of atoms according to the principles of classical mechanics, MD can explore the conformational landscape of this compound. nih.gov This is particularly useful for understanding how the molecule behaves in different environments, such as in solution or when interacting with a biological target. Studies on other quinoline N-oxides have used MD simulations to investigate phenomena like hydrogen bonding and proton mobility, revealing dynamic properties not accessible from static calculations. nih.govcore.ac.uk Such simulations can reveal the flexibility of the molecule and the most populated conformations under specific conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds like substituted quinolines, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. capes.gov.brnih.gov
These models are developed by:
Aligning a set of structurally related molecules with known activities.
Calculating steric, electrostatic, and other physicochemical fields around the molecules.
Using statistical methods to derive a correlation between these field values and the observed biological activity.
Although a specific QSAR model for the biological activities of this compound has not been reported, QSAR studies on other substituted quinolines and quinoline N-oxides have successfully identified key structural features that enhance or diminish their activity against various targets, such as bacteria and cancer cells. nih.govcapes.gov.brnih.gov A QSAR model could predict the potential biological activity of this compound based on its distinct structural features.
In Silico Prediction of Reactivity and Selectivity Profiles
Computational methods can predict the chemical reactivity and regioselectivity of this compound. Quinoline N-oxides are known to be versatile starting materials for various chemical transformations. rsc.org
Reactivity Prediction: The analysis of frontier molecular orbitals and the molecular electrostatic potential map, derived from DFT calculations, can predict the most likely sites for chemical reactions. For instance, the N-oxide group activates the quinoline ring, making it susceptible to both nucleophilic and electrophilic attack at specific positions.
Selectivity Prediction: In silico methods can help predict the outcome of reactions. For example, computational modeling can be used to understand the regioselectivity of functionalization reactions, such as C-H activation, on the quinoline scaffold. rsc.org By calculating the activation energies for different reaction pathways, chemists can predict which product is more likely to form, thus guiding synthetic efforts. frontiersin.orgfigshare.com
Virtual Screening and Ligand-Based Design Methodologies
The exploration of the therapeutic potential of this compound can be significantly accelerated through the use of advanced computational techniques. Virtual screening and ligand-based design methodologies are powerful tools in modern drug discovery, allowing for the rapid assessment of large compound libraries and the rational design of new molecules with enhanced biological activity. These in silico approaches are particularly valuable for identifying potential protein targets and for optimizing the structure of lead compounds like this compound.
Virtual screening can be broadly categorized into two main approaches: structure-based and ligand-based. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to dock and score potential ligands. In cases where the crystal structure of the target is known, SBVS can provide detailed insights into the binding interactions between the ligand and the protein, guiding the design of more potent and selective inhibitors. For instance, virtual screening of quinoline-derived libraries has been successfully employed to identify potential inhibitors for targets such as the main protease of SARS-CoV-2. nih.govtandfonline.com
In the absence of a known 3D structure of the target, ligand-based virtual screening (LBVS) and design methodologies become paramount. These methods utilize the chemical structure and known biological activity of a set of active compounds to build predictive models. One of the prominent ligand-based approaches is the development of quantitative structure-activity relationship (QSAR) models. A 3D-QSAR study, for example, analyzes the relationship between the three-dimensional properties of a molecule (like steric and electrostatic fields) and its biological activity. nih.gov Such models can then be used to predict the activity of new, untested compounds and to identify key structural features that are crucial for their therapeutic effect.
A study on quinoline derivatives as potential anticancer agents utilized the Comparative Molecular Field Analysis (CoMFA) approach to develop a 3D-QSAR model. nih.gov This model demonstrated robust statistical precision and predictive power, which was validated through internal and external validation methods. nih.gov The insights gained from the contour maps generated by the model allowed for the rational design of new quinoline compounds with potentially improved anti-gastric cancer properties. nih.gov
The following table summarizes the kind of statistical data that is typically generated and validated in a 3D-QSAR study, based on the findings from research on quinoline derivatives. nih.gov
| Parameter | Value | Description |
| r² (Training Set) | 0.931 | The coefficient of determination for the training set, indicating a strong correlation between the predicted and observed activities. |
| q² (Cross-validation) | 0.625 | The cross-validated correlation coefficient, indicating the predictive ability of the model during internal validation. |
| r² (Test Set) | 0.875 | The coefficient of determination for the external test set, confirming the model's ability to predict the activity of new compounds. |
This table is representative of data from a 3D-QSAR study on quinoline derivatives and is for illustrative purposes. nih.gov
Furthermore, pharmacophore modeling is another powerful ligand-based technique. A pharmacophore model represents the essential steric and electronic features that a molecule must possess to bind to a specific target. A virtual screening based on a five-feature pharmacophoric model was used to identify 8-hydroxyquinoline (B1678124) derivatives as potential inhibitors of the GLI1 protein, which is implicated in certain types of cancer. acs.org This approach successfully prioritized compounds that showed significant biological activity. acs.org
Molecular dynamics (MD) simulations can further refine the findings from docking and QSAR studies. nih.gov By simulating the dynamic behavior of the ligand-protein complex over time, MD simulations can provide a more realistic picture of the binding stability and interactions. For example, MD simulations have been used to explore the interactions of quinoline-based drugs with various therapeutic targets of SARS-CoV-2. nih.gov
The application of these computational methodologies to this compound would involve several steps. Initially, a library of virtual compounds could be generated by modifying the core structure of this compound. These virtual compounds could then be screened against known cancer targets using docking simulations. The binding energies and interaction patterns would help in identifying the most promising derivatives.
The following table illustrates the type of data that could be generated from a molecular docking study of this compound derivatives against a hypothetical protein target.
| Compound | Modification | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | - | -8.5 | Amino Acid 1, Amino Acid 2 |
| Derivative 1 | R-group at position X | -9.2 | Amino Acid 1, Amino Acid 3 |
| Derivative 2 | R-group at position Y | -7.8 | Amino Acid 2, Amino Acid 4 |
| Derivative 3 | R-group at position Z | -9.5 | Amino Acid 1, Amino Acid 4 |
This table is a hypothetical representation of potential molecular docking results for illustrative purposes.
In parallel, if a set of quinoline N-oxides with known biological activity against a particular cell line or protein is available, a 3D-QSAR model could be developed to guide the design of novel this compound analogs with enhanced potency. The insights from both structure-based and ligand-based approaches would converge to provide a rational basis for the synthesis and biological evaluation of new and more effective therapeutic agents based on the this compound scaffold.
Exploration of Biological Activity Mechanisms and Structure Activity Relationships Sar for 7 Bromo 4 Cyanoquinoline N Oxide Analogs
Anticancer Activity and Molecular Mechanisms
Analogs of 7-bromo-4-cyanoquinoline-N-oxide have emerged as a promising class of compounds in the quest for novel anticancer therapeutics. Their activity stems from a multi-pronged attack on cancer cells, targeting key pathways involved in proliferation, survival, and genetic integrity.
Antiproliferative Potency against Various Cancer Cell Lines
A significant body of research has demonstrated the potent antiproliferative effects of substituted quinoline (B57606) derivatives against a diverse panel of human cancer cell lines. While specific data for this compound is limited, studies on closely related analogs, including those with bromo, cyano, and N-oxide functionalities, provide valuable insights into their potential.
Substituted quinolines have shown notable activity against cell lines such as the C6 (rat glioblastoma), HeLa (human cervical cancer), HT29 (human colon adenocarcinoma), A549 (human lung carcinoma), Hep3B (human hepatocellular carcinoma), and MCF7 (human breast adenocarcinoma). For instance, a series of cyano, bromo, methoxy (B1213986), and nitro-substituted quinolines displayed potential anticancer activity against Hep3B, HeLa, A549, HT29, and MCF7 cancer cell lines, with IC50 values ranging from 2 to 50 μg/ml. researchgate.net Another study highlighted that certain quinoline derivatives exhibited more potent antiproliferative activity than the standard drug 5-fluorouracil (B62378) against HT29 cell lines. nih.gov
The antiproliferative activity of these compounds is often influenced by the substitution pattern on the quinoline ring. The presence of electron-withdrawing groups like cyano and bromo, in conjunction with the N-oxide moiety, is believed to enhance their cytotoxic potential.
Interactive Table: Antiproliferative Activity of Selected Quinoline Analogs
| Compound Type | Cancer Cell Line | Reported Activity (IC50) | Reference |
| Cyano- and Bromo-substituted Quinolines | Hep3B, HeLa, A549, HT29, MCF7 | 2 - 50 µg/ml | researchgate.net |
| Quinoline Derivatives | HT29 | More potent than 5-fluorouracil | nih.gov |
Inhibition of Protein Tyrosine Kinases (PTK) and Associated Signaling Pathways
Protein tyrosine kinases (PTKs) are critical regulators of cell growth, differentiation, and survival. Their aberrant activation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) signaling cascade are among the most frequently dysregulated pathways in cancer.
Studies have revealed that quinoline-based compounds can act as potent inhibitors of these crucial signaling pathways. Specifically, 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been identified as effective inhibitors of EGFR kinase. mdpi.com The replacement of the quinazoline (B50416) ring system, found in established EGFR inhibitors like gefitinib, with a quinoline scaffold can maintain or even enhance inhibitory activity. uni-saarland.de This suggests that the cyano group at the 4-position of the quinoline ring, as seen in this compound, could play a crucial role in interacting with the ATP-binding site of EGFR. The N-oxide functionality may further influence the electronic properties of the molecule, potentially enhancing its binding affinity.
Inhibition of EGFR blocks downstream signaling through the Ras/Raf/MEK/ERK (MAPK) pathway, which is vital for transmitting growth signals from the cell surface to the nucleus. nih.gov By disrupting this cascade, quinoline N-oxide analogs can effectively halt the uncontrolled proliferation of cancer cells.
Modulation of Cell Cycle Progression and Apoptosis Induction
The ability to control the cell cycle and induce programmed cell death (apoptosis) in cancer cells is a key characteristic of effective anticancer agents. Quinoline derivatives have been shown to exert their effects through these mechanisms.
Quinoline-chalcone hybrids, for example, are known to induce cell cycle arrest and apoptosis. nih.gov The induction of apoptosis can proceed through either the intrinsic or extrinsic pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. nih.gov The N-oxide group in quinoline analogs can contribute to the generation of reactive oxygen species (ROS), which can trigger DNA damage and initiate the apoptotic cascade.
Furthermore, some quinoline derivatives have been observed to cause a strong suppression of E2F1, a transcription factor crucial for cell cycle progression, leading to cell cycle arrest. nih.gov While direct evidence for this compound is not yet available, the established activities of its analogs strongly suggest that it likely shares these capabilities to modulate the cell cycle and induce apoptosis in cancer cells.
DNA Binding Modes and Topoisomerase I Inhibition
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Cancer cells, with their high proliferative rate, are particularly dependent on these enzymes, making them excellent targets for chemotherapy.
Quinoline N-oxides have been implicated as inducers of topoisomerase I-DNA cleavage complexes. For instance, 4-nitroquinoline-1-oxide (4NQO), a well-studied quinoline N-oxide, has been shown to trap topoisomerase I on the DNA, leading to the accumulation of DNA strand breaks. nih.gov This mechanism is distinct from direct inhibition of the enzyme; instead, it is proposed that metabolites of 4NQO form adducts with DNA, which in turn trap the topoisomerase I enzyme. nih.gov This leads to persistent DNA damage and ultimately triggers cell death.
The planar structure of the quinoline ring allows it to intercalate between DNA base pairs, a common mode of action for many DNA-targeting anticancer drugs. nih.gov The bromo and cyano substituents on the 7- and 4-positions, respectively, can further influence the DNA binding affinity and specificity. The ability of quinoline derivatives to inhibit topoisomerase enzymes represents a critical aspect of their anticancer activity. mdpi.comdrugbank.com
Antimicrobial and Antiparasitic Efficacy
Beyond their anticancer properties, quinoline derivatives have a long history as effective antimicrobial and antiparasitic agents. The structural features of this compound analogs suggest they may also possess significant activity in this arena.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
The quinoline core is a well-established pharmacophore in antibacterial drug discovery, with the quinolone class of antibiotics being a prime example. mdpi.com Various quinoline derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov
The mechanism of action of many antibacterial quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for bacterial DNA replication and repair. By inhibiting these enzymes, quinoline derivatives can effectively block bacterial proliferation.
Further investigation into the antibacterial spectrum and mechanism of action of this compound and its analogs is warranted to explore their potential as novel antibacterial agents in an era of increasing antibiotic resistance.
Antifungal Properties
There is no specific data available in the reviewed literature detailing the antifungal properties of this compound. While some quinoline derivatives have been investigated for antifungal activity, the unique combination of a bromo-substituent at the 7-position, a cyano group at the 4-position, and an N-oxide moiety has not been characterized for its effects on fungal pathogens in published studies.
Antimalarial and Broad-Spectrum Antiparasitic Activities
The quinoline core is famously the basis for several antimalarial drugs, such as chloroquine, which typically feature a 4-aminoquinoline (B48711) structure. nih.govnih.gov The N-oxide functional group, present in compounds like quinoxaline (B1680401) 1,4-di-N-oxides, has also been explored for antiparasitic applications, including against malaria and other protozoan parasites. nih.govfrontiersin.orgnih.govresearchgate.net These N-oxide compounds are thought to exert their effects, in part, through the generation of free radicals under hypoxic conditions, which can be damaging to the parasite. researchgate.net
However, no studies were identified that specifically test this compound for activity against Plasmodium falciparum or other parasites. The influence of the 7-bromo and 4-cyano substitutions on the potential antiparasitic activity of a quinoline N-oxide scaffold remains undetermined. Research on related structures suggests that substitutions on the quinoline ring are critical determinants of antimalarial efficacy and resistance-breaking activity. nih.gov
Enzyme Inhibition Profiles
Acetylcholinesterase (AChE) Inhibition
No research was found that evaluates the acetylcholinesterase (AChE) inhibitory potential of this compound. AChE inhibitors are a key class of drugs for managing Alzheimer's disease. While some complex quinoline-based structures, like tacrine, are known AChE inhibitors, the capacity of this specific cyanoquinoline N-oxide to interact with the active site of AChE has not been reported.
Human Carbonic Anhydrase (hCA I, hCA II) Inhibition
The scientific literature lacks data on the inhibition of human carbonic anhydrase isoforms I and II (hCA I, hCA II) by this compound. Certain classes of heterocyclic compounds, including some quinoline derivatives and sulfonamides, are known to be potent inhibitors of these ubiquitous enzymes. nih.govfrontiersin.orgnih.gov Inhibition of CAs has therapeutic applications in conditions like glaucoma and epilepsy. frontiersin.org However, without experimental data, the inhibitory profile of this compound against hCA I and hCA II remains unknown.
Phosphodiesterase (PDE5) Inhibition and cGMP Pathway Modulation
Phosphodiesterase 5 (PDE5) is a key enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Its inhibition leads to elevated cGMP levels, causing smooth muscle relaxation and vasodilation. This mechanism is the basis for treatments for erectile dysfunction and pulmonary hypertension. While various heterocyclic structures can act as PDE5 inhibitors, there is no evidence in the literature to suggest that this compound has been screened for or possesses PDE5 inhibitory activity. The modulation of the cGMP pathway by this specific compound has not been a subject of published research.
Structure-Activity Relationship (SAR) Studies
Due to the absence of biological or enzymatic activity data for this compound, no specific structure-activity relationship (SAR) studies for this compound or its close analogs could be found.
In a broader context, SAR studies on other quinoline derivatives have established several key principles:
Position of Substituents: The placement of functional groups on the quinoline ring is critical for activity. For instance, in antimalarial 4-aminoquinolines, a halogen (typically chlorine) at the 7-position is often crucial for activity. nih.govnih.gov
Nature of Substituents: The electronic and steric properties of substituents significantly influence biological effects. For example, studies on other quinoline series have shown that modifying substituents can drastically alter target selectivity and potency. acs.org
N-Oxide Group: In other heterocyclic series like quinoxalines, the N-oxide moiety is often essential for certain biological activities, such as antibacterial and antiprotozoal effects, potentially by acting as a bioreducible prodrug. frontiersin.orgnih.gov
A theoretical SAR study for this compound would require the synthesis and biological evaluation of a series of analogs, varying the substituents at the 4- and 7-positions and assessing the impact of the N-oxide group to determine its contribution to any observed activity.
Impact of Bromine, Cyano, and N-Oxide Substituents on Biological Activity
The introduction of bromine atoms to the quinoline scaffold has been shown to enhance the antiproliferative effects of certain derivatives. For instance, compounds with bromine atoms at the C-5 and C-7 positions have demonstrated significant inhibition of cancer cell proliferation. nih.gov Specifically, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against various cancer cell lines, a significant improvement compared to its non-nitrated precursor, 6,8-dibromoquinoline, which showed no inhibitory activity. nih.gov This highlights a synergistic effect between bromine and other electron-withdrawing groups. Furthermore, 5,7-dibromo derivatives have exhibited potent fungicidal activities. rsc.org The position of the bromine is crucial; for example, 3,6,8-tribromoquinoline (B3300700) showed no inhibitory activity, indicating that substitution at these positions is not favorable for this particular biological effect. nih.gov
The cyano (CN) group , being a powerful electron-withdrawing moiety, significantly influences the electronic and binding properties of the quinoline ring. It can engage in non-specific dipole interactions with amino acids and metal ions. nih.gov In some contexts, the nitrile group can act as a bioisostere for halogens like bromine, offering similar polarization effects but with increased hydrophilicity. nih.gov This can lead to better contact with amino acids within a binding site. nih.gov Cyano-substituted quinolines have been investigated for various therapeutic applications, and their ability to form direct hydrogen bonds with proteins makes them potent bioactive molecules. nih.gov
The N-oxide functional group is another key feature that modulates the biological profile of quinoline derivatives. Quinoxaline 1,4-di-N-oxides (QdNOs), which are structurally related to quinoline-N-oxides, exhibit a broad spectrum of activities, including antimicrobial, antitumoral, and antitrypanosomal effects. nih.govresearchgate.net The N-oxide group can influence the molecule's redox potential and its ability to generate reactive oxygen species, which can be a mechanism for its cytotoxic effects. nih.gov For example, certain 7-substituted-2-quinoxalinecarbonitrile 1,4-di-N-oxide derivatives have shown high potency and selectivity as cytotoxic agents. nih.gov
Role of Hydroxyl, Methoxy, Phenyl, and Amino Substituents in Quinoline Analogs
The addition of hydroxyl, methoxy, phenyl, and amino groups to the quinoline core further diversifies its biological potential, impacting everything from anticancer to antimicrobial activity.
Hydroxyl and Methoxy Groups: The placement of hydroxyl and methoxy groups can significantly alter a compound's activity. For instance, 8-substituted quinolines bearing hydroxyl and methoxy groups at the C-8 position have shown potent inhibitory effects against several cancer cell lines. nih.gov In some cases, replacing a methoxy group with a halogen can enhance antimalarial activity. rsc.org However, the presence of a methoxy group at the C-2 position in certain quinoline-imidazole hybrids was found to enhance antimalarial activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org
Phenyl Group: The introduction of a phenyl group can also have a profound impact. For instance, placing a phenyl group at the C-2 position of the quinoline ring has been shown to increase antimalarial activity. rsc.org Furthermore, 6,8-diphenylquinoline demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov
Amino Group: The amino group is another crucial substituent. In some quinoxalinecarbonitrile 1,4-dioxide derivatives, the presence of an amino group at the 3-position was found not to be essential for cytotoxic activity. nih.gov However, the ability of the quinoline nitrogen to participate in hydrogen bonding is a key factor in the interaction with target enzymes. nih.gov
Interactive Table of Substituent Effects on Quinoline Analogs
| Substituent | Position(s) | Observed Biological Effect |
| Bromine | C-5 and C-7 | Significant inhibition of cancer cell proliferation nih.gov |
| Bromine | C-5 and C-7 | Potent fungicidal activities rsc.org |
| Bromine and Nitro | C-6, C-8 (Br) and C-5 (NO2) | Remarkable inhibitory activity against cancer cell lines nih.gov |
| Phenyl | C-2 | Increased antimalarial activity rsc.org |
| Phenyl | C-6 and C-8 | Significant antiproliferative activity nih.gov |
| Methoxy | C-2 | Enhanced antimalarial activity in some hybrids rsc.org |
| Hydroxyl and Methoxy | C-8 | Potent inhibitory effects against cancer cell lines nih.gov |
Bioisosteric Replacements Involving the Nitrile Group
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov The nitrile (cyano) group is a versatile functional group that can act as a bioisostere for several other groups.
The nitrile group can mimic the polarization of halogens and is often considered an excellent halogen bioisostere. nih.gov Being smaller than bromine or iodine, the nitrile group can achieve better contact with amino acids lining an active site. nih.gov The powerful electron-withdrawing nature of the cyano group allows for non-specific dipole interactions. nih.gov
Furthermore, the nitrile group can function as a surrogate for hydroxyl and carboxyl groups due to its small, polar nature and its ability to act as a strong hydrogen bond acceptor. nih.gov In some instances, replacing a water-bound complex in a protein's active site with a cyanoquinoline can lead to a direct hydrogen bond between the nitrile and the protein, which can enhance binding affinity. nih.gov
The nitrile group can also serve as a bioisostere for a carbonyl group. Arylnitriles have been used as carbonyl equivalents in non-steroidal inhibitors, where the nitrile nitrogen occupies a similar position to the carbonyl oxygen and engages in the same polar interactions. nih.gov
Molecular Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies provide valuable insights into the binding modes and interactions of ligands with their biological targets.
For quinoline derivatives, molecular docking studies have been instrumental in understanding their mechanisms of action. For example, docking studies of quinoline-based compounds have helped to elucidate their interactions with various enzymes, including those involved in cancer and microbial diseases. researchgate.netresearchgate.net These studies often reveal key interactions such as hydrogen bonds and π-π stacking between the quinoline scaffold and the amino acid residues of the target protein. nih.gov
In the context of quinoline-chalcone hybrids, molecular docking has shown that these molecules can bind to the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. nih.gov The nitrogen atom of the quinoline ring is often predicted to engage in hydrogen bonding with the target enzyme. nih.gov
For quinoxaline derivatives, which are structurally similar to quinolines, docking studies have suggested that they can interact with the NADPH-binding domain and/or the redox-active site of enzymes like thioredoxin reductase. nih.gov These computational predictions, when combined with experimental data, provide a powerful approach for understanding structure-activity relationships and for the rational design of new and more effective therapeutic agents. nih.gov
Future Perspectives and Emerging Research Avenues for 7 Bromo 4 Cyanoquinoline N Oxide
Exploration of New Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes is paramount for the exploration of 7-Bromo-4-cyanoquinoline-N-oxide and its derivatives. While specific literature on its synthesis is scarce, future research is likely to focus on modular and convergent strategies that allow for late-stage functionalization.
Future synthetic approaches could be inspired by established methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, or Friedländer reactions, followed by selective bromination, cyanation, and N-oxidation. However, these classical methods often require harsh conditions. tandfonline.com Modern synthetic chemistry offers more sophisticated and greener alternatives. tandfonline.comresearchgate.net
Key areas for exploration include:
Transition-Metal-Catalyzed Reactions: The use of palladium, copper, or other transition metals can facilitate the key bond-forming reactions under milder conditions and with greater control over regioselectivity.
C-H Activation: Direct C-H functionalization of a pre-formed quinoline N-oxide core could provide a more atom-economical route to introduce the bromo and cyano groups.
Photocatalysis: Visible-light-mediated photocatalysis is an emerging green technology that could be employed for the synthesis of the quinoline core or the introduction of functional groups under oxidant-free conditions. acs.orgacs.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, making it an attractive platform for the multi-step synthesis of complex heterocycles like this compound. uc.ptmdpi.comethernet.edu.etporrua.mxsci-hub.se
A hypothetical improved synthetic route is outlined below:
| Step | Reaction Type | Potential Reagents and Conditions | Advantages |
| 1 | Friedländer Annulation | Substituted 2-aminobenzaldehyde (B1207257) and a β-keto-nitrile | High convergence, direct formation of the 4-cyanoquinoline core. |
| 2 | Regioselective Bromination | N-Bromosuccinimide (NBS), mild acid catalyst | Controlled introduction of bromine at the C7 position. |
| 3 | N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) or H₂O₂/Acetic Acid | Efficient formation of the N-oxide. |
Development of Derivatization Strategies for Diversified Libraries
The three distinct functional groups on the this compound scaffold provide multiple handles for derivatization, enabling the creation of diverse chemical libraries for screening.
The Bromo Group: The bromine atom at the C7 position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. jocpr.comresearchgate.netnih.govwikipedia.orgnih.gov This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, through reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings.
The Cyano Group: The cyano group at the C4 position can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic rings.
The N-oxide Moiety: The N-oxide functionality can act as a directing group for functionalization at the C2 position. acs.org It can also participate in [3+2] cycloaddition reactions with various dipolarophiles to construct novel fused heterocyclic systems. researchgate.netrsc.orgresearchgate.net
The following table summarizes potential derivatization pathways:
| Functional Group | Reaction Type | Potential Products |
| 7-Bromo | Suzuki Coupling | 7-Aryl-4-cyanoquinoline-N-oxides |
| 7-Bromo | Sonogashira Coupling | 7-Alkynyl-4-cyanoquinoline-N-oxides |
| 7-Bromo | Buchwald-Hartwig Amination | 7-Amino-4-cyanoquinoline-N-oxides |
| 4-Cyano | Hydrolysis | 7-Bromo-4-carboxyquinoline-N-oxide |
| 4-Cyano | Reduction | 7-Bromo-4-(aminomethyl)quinoline-N-oxide |
| N-oxide | Deoxygenative C2-Functionalization | 2-Substituted-7-bromo-4-cyanoquinolines |
| N-oxide | [3+2] Cycloaddition | Fused isoxazoline (B3343090) derivatives |
Investigation into Novel Biological Targets and Therapeutic Applications
Quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govrsc.orgnih.gov The unique electronic and steric properties of this compound make it an intriguing candidate for biological evaluation.
Future research will likely involve:
Anticancer Activity: Screening against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects. The presence of bromo and cyano groups can enhance the anticancer potential of quinoline scaffolds. nih.gov
Antimicrobial and Antiviral Screening: Evaluation against various pathogenic bacteria, fungi, and viruses.
Enzyme Inhibition Studies: Investigating the potential of the compound and its derivatives to inhibit key enzymes involved in disease pathways, such as kinases or topoisomerases.
Virtual Screening and Target Identification: Employing computational methods to predict potential biological targets and guide the design of more potent and selective analogs. nih.govmdpi.comresearchgate.net
Application in Materials Science and Optoelectronic Devices
The photophysical and electronic properties of quinoline derivatives have led to their use in materials science, particularly in the development of organic light-emitting diodes (OLEDs). indexacademicdocs.orgresearchgate.netrsc.orgtandfonline.comuconn.edu The extended π-system and the presence of heteroatoms in this compound suggest its potential in this area.
Future research directions include:
Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of the compound and its derivatives as potential emitters or host materials in OLED devices.
Fluorescent Probes: Exploring the use of this scaffold for the development of fluorescent sensors for the detection of metal ions or other analytes.
Coordination Chemistry: The N-oxide moiety can act as a ligand to form coordination complexes with various metal ions, leading to materials with interesting magnetic, optical, or catalytic properties. iucr.orgnih.goviucr.orgresearchgate.netnih.gov
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. For a novel scaffold like this compound, AI and ML can play a crucial role in accelerating its development.
Future applications include:
Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity of derivatives based on their chemical structure. researchgate.net
ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to prioritize compounds with favorable drug-like properties. mdpi.com
De Novo Drug Design: Employing generative AI models to design novel derivatives with optimized properties for specific biological targets.
Sustainable and Eco-Friendly Synthetic Routes for Industrial Scale-Up
As interest in this compound and its derivatives grows, the development of sustainable and eco-friendly synthetic routes will be crucial for potential industrial scale-up. This aligns with the broader principles of green chemistry, which aim to minimize waste, reduce energy consumption, and use less hazardous substances. researchgate.netnih.govresearchgate.netnih.gov
Future research will focus on:
Green Catalysts: Utilizing reusable and non-toxic catalysts, such as nanocatalysts or biocatalysts, to replace traditional stoichiometric reagents. nih.gov
Alternative Solvents: Employing greener solvents like water, ethanol, or supercritical fluids to replace hazardous organic solvents. researchgate.net
Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction rates and improve yields, often under solvent-free conditions. tandfonline.com
Biocatalysis: Exploring the use of enzymes for specific transformations, such as enantioselective synthesis or the introduction of functional groups under mild conditions. acs.orgresearchgate.netnih.govmdpi.comnih.gov
Photocatalytic Pathways: Developing synthetic routes that utilize light as a clean energy source. acs.orgacs.org
The following table highlights potential green chemistry approaches for the synthesis of quinoline derivatives:
| Green Chemistry Approach | Description | Potential Application |
| Nanocatalysis | Use of catalysts with high surface area and reactivity. | Friedländer annulation for the quinoline core. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | One-pot synthesis of substituted quinolines. tandfonline.com |
| Photocatalysis | Use of light to drive chemical reactions. | Oxidant-free synthesis of the quinoline ring. acs.orgacs.org |
| Biocatalysis | Use of enzymes to catalyze specific reactions. | Enantioselective functionalization of the quinoline scaffold. researchgate.netnih.gov |
| Flow Chemistry | Performing reactions in a continuous stream. | Safe and efficient multi-step synthesis. uc.ptmdpi.comethernet.edu.etporrua.mxsci-hub.se |
Q & A
Basic: What synthetic strategies are effective for preparing 7-Bromo-4-cyanoquinoline-N-oxide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves multi-step routes, such as halogenation, cyanation, and N-oxidation. For example:
Halogenation : Bromination at the 7-position of the quinoline core can be achieved using reagents like POBr₃ or NBS under controlled heating (80–100°C) .
Cyanation : Introduce the cyano group at the 4-position via nucleophilic substitution (SNAr) using CuCN or KCN in polar aprotic solvents (e.g., DMF) at elevated temperatures (120°C) .
N-Oxidation : Treat the intermediate with m-CPBA or H₂O₂ in acetic acid to form the N-oxide .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., DCM for bromination, DMF for cyanation) to enhance yield.
- Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients) .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substituent positions. For example, the deshielded quinoline protons (δ 8.5–9.5 ppm) and cyano carbon (δ ~115 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra.
Mass Spectrometry (MS) :
- High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₀H₆BrN₂O: 265.96 g/mol). Discrepancies >0.005 Da suggest impurities .
X-ray Crystallography :
- Resolve crystal structure to confirm regiochemistry (e.g., bromo vs. cyano positioning) .
Advanced: How do electron-withdrawing groups (Br, CN) influence the reactivity of quinoline-N-oxide derivatives?
Methodological Answer:
The bromo and cyano groups significantly alter electronic and steric properties:
- Electronic Effects :
- Reactivity in Cross-Coupling :
- Use Pd-catalyzed Suzuki-Miyaura reactions with Br-substituted quinolines; optimize ligand (e.g., XPhos) and base (K₂CO₃) for coupling efficiency .
- Computational Modeling :
- DFT calculations (e.g., Gaussian09) predict charge distribution and reaction pathways. Compare with experimental NMR shifts to validate models .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or instrumental variability:
Standardize Conditions :
- Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆ shifts H protons by 0.3–0.5 ppm) .
Reproducibility Checks :
- Compare spectra across multiple batches; deviations >5% in integration ratios suggest synthetic inconsistencies.
Cross-Validation :
- Pair NMR with IR (e.g., -CN stretch at ~2200 cm⁻¹) and XRD to confirm structural assignments .
Meta-Analysis :
- Review literature for solvent/temperature annotations (e.g., reports NMR yields >95% under anhydrous conditions) .
Advanced: What strategies integrate computational chemistry with experimental data to predict regioselectivity in reactions involving this compound?
Methodological Answer:
Docking Studies :
- Use software (e.g., Schrödinger Suite) to model transition states in SNAr reactions. Predict activation energies for bromo vs. cyano substitution .
Reaction Pathway Mapping :
- Simulate intermediates using Gaussian09 with B3LYP/6-31G* basis sets. Compare computed ¹³C NMR shifts with experimental data to validate pathways .
Machine Learning :
- Train models on existing quinoline reaction datasets (e.g., CAS entries) to predict optimal catalysts or solvents for novel derivatives .
Advanced: How can researchers design experiments to study the stability of this compound under varying pH and temperature?
Methodological Answer:
Stability Assays :
- Incubate the compound in buffers (pH 2–12) at 25–80°C. Monitor degradation via HPLC every 24 hours.
Kinetic Analysis :
- Calculate degradation rate constants (k) using first-order models. Plot Arrhenius curves to determine activation energy (Eₐ) for thermal breakdown .
Structural Elucidation of Degradants :
- Isolate degradants via prep-HPLC and characterize using HRMS/MS to identify cleavage points (e.g., N-oxide reduction or Br loss) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
